molecular formula C10H14N2O3S B14814524 N-(4-Amino-3-cyclopropoxyphenyl)methanesulfonamide

N-(4-Amino-3-cyclopropoxyphenyl)methanesulfonamide

Cat. No.: B14814524
M. Wt: 242.30 g/mol
InChI Key: DKGKDICWYQTYDC-UHFFFAOYSA-N
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Description

N-(4-Amino-3-cyclopropoxyphenyl)methanesulfonamide: is a chemical compound with the molecular formula C10H14N2O3S . It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-3-cyclopropoxyphenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with an amine. A common method is the reaction of 4-amino-3-cyclopropoxyphenylamine with methanesulfonyl chloride in the presence of a base such as pyridine to absorb the generated hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: N-(4-Amino-3-cyclopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(4-Amino-3-cyclopropoxyphenyl)methanesulfonamide is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules and in the study of reaction mechanisms .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent. Sulfonamides are known for their antibacterial properties, and derivatives of this compound are investigated for similar applications .

Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of N-(4-Amino-3-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-(4-Amino-3-cyclopropoxyphenyl)methanesulfonamide is unique due to its cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

N-(4-amino-3-cyclopropyloxyphenyl)methanesulfonamide

InChI

InChI=1S/C10H14N2O3S/c1-16(13,14)12-7-2-5-9(11)10(6-7)15-8-3-4-8/h2,5-6,8,12H,3-4,11H2,1H3

InChI Key

DKGKDICWYQTYDC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)N)OC2CC2

Origin of Product

United States

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